Cas no 51163-92-9 (Butanamide, 2-amino-3-methyl-N-(2-nitrophenyl)-, (S)-)
51163-92-9 structure
Product Name:Butanamide, 2-amino-3-methyl-N-(2-nitrophenyl)-, (S)-
CAS No:51163-92-9
MF:C11H15N3O3
MW:237.255102396011
CID:363078
PubChem ID:15924106
Update Time:2025-04-19
Butanamide, 2-amino-3-methyl-N-(2-nitrophenyl)-, (S)- Chemical and Physical Properties
Names and Identifiers
-
- Butanamide, 2-amino-3-methyl-N-(2-nitrophenyl)-, (S)-
- (2S)-2-amino-3-methyl-N-(2-nitrophenyl)butanamide
- N-(2-Nitrophenyl)-L-valinamide
- DTXSID10579691
- 51163-92-9
-
- Inchi: 1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-5-3-4-6-9(8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1
- InChI Key: UYBFBUOWLPSEGJ-JTQLQIEISA-N
- SMILES: O=C([C@H](C(C)C)N)NC1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 237.11145
- Monoisotopic Mass: 237.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 101Ų
Experimental Properties
- PSA: 98.26
Butanamide, 2-amino-3-methyl-N-(2-nitrophenyl)-, (S)- Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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